REACTION_CXSMILES
|
[CH:1]1[CH:10]=[C:9]2[C:11]([O:13][C:14](=[O:15])[C:7]3=[C:8]2[C:3](=[CH:4][C:5]([N+:16]([O-:18])=[O:17])=[CH:6]3)[CH:2]=1)=O.[NH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24]>C(O)(=O)C>[N+:16]([C:5]1[CH:4]=[C:3]2[CH:2]=[CH:1][CH:10]=[C:9]3[C:8]2=[C:7]([CH:6]=1)[C:14](=[O:15])[N:19]([CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])[C:11]3=[O:13])([O-:18])=[O:17]
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.42 g
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Type
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reactant
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Smiles
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NCCCC(=O)O
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Name
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|
Quantity
|
100 mL
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Type
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solvent
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Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C=1C=C2C3=C(C(N(C(C3=CC=C2)=O)CCCC(=O)O)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |